2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide
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Overview
Description
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide is a chemical compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group and a bromine atom, along with a cyclopropylacetamide moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with cyclopropylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Nitro derivatives or other oxidized forms of the compound.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoic acid
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide is unique due to its cyclopropylacetamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11BrN4O |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C8H11BrN4O/c9-6-3-13(12-8(6)10)4-7(14)11-5-1-2-5/h3,5H,1-2,4H2,(H2,10,12)(H,11,14) |
InChI Key |
UIQVDLKYKCSSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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